molecular formula C7H4Cl2N2 B14045631 4-Amino-2,5-dichlorobenzonitrile

4-Amino-2,5-dichlorobenzonitrile

Katalognummer: B14045631
Molekulargewicht: 187.02 g/mol
InChI-Schlüssel: VFZOPOZDIBQSJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-2,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and economical, yielding high purity products.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness . The reaction typically occurs at elevated temperatures, around 380°C, to achieve high conversion rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with similar properties but different substitution patterns.

    4-Amino-3,5-dichlorobenzonitrile: A compound with the amino group in a different position, leading to distinct chemical behavior.

Uniqueness

4-Amino-2,5-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other dichlorobenzonitrile derivatives. Its combination of amino and nitrile groups makes it particularly valuable in synthetic chemistry and industrial applications .

Eigenschaften

Molekularformel

C7H4Cl2N2

Molekulargewicht

187.02 g/mol

IUPAC-Name

4-amino-2,5-dichlorobenzonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2

InChI-Schlüssel

VFZOPOZDIBQSJG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.